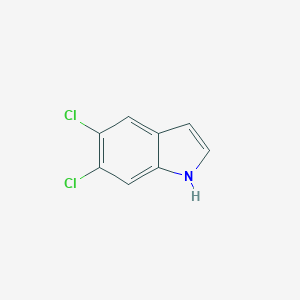

5,6-Dichloroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILINOHVVKWYAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440698 | |

| Record name | 5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121859-57-2 | |

| Record name | 5,6-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Dichloroindole: A Technical Guide for Researchers

CAS Number: 121859-57-2

This technical guide provides an in-depth overview of 5,6-dichloroindole, a halogenated derivative of indole. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and biological significance, with a focus on its role as a precursor in the development of potential therapeutic agents.

Core Properties of this compound

This compound is a solid, crystalline compound with the chemical formula C₈H₅Cl₂N.[1][2][3] Its chemical structure and properties make it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 121859-57-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅Cl₂N | [1][2][3] |

| Molecular Weight | 186.04 g/mol | [1][3] |

| Melting Point | 145-153 °C | [2] |

| Boiling Point | 331.3 °C at 760 mmHg | [1][2] |

| Synonyms | 5,6-Dichloro-1H-indole | [1][2][3] |

| Physical Form | Solid | [2] |

Synthesis and Reactivity

The synthesis of chloroindole scaffolds, such as this compound, is often achieved through methods like the Fischer indole synthesis. This classic reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of (4-chlorophenyl)hydrazine with an appropriate carbonyl compound can be used to construct the 5-chloroindole core.

The reactivity of the indole ring is influenced by the presence of the two chlorine atoms, which are electron-withdrawing. This affects its susceptibility to electrophilic substitution reactions, a key aspect of its utility in the synthesis of more complex molecules.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of a 5-Chloroindole Derivative

This protocol outlines a general procedure for the synthesis of a 5-chloroindole derivative, which can be adapted for the synthesis of this compound with the appropriate starting materials.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

An appropriate ketone (e.g., butan-2-one)

-

A suitable solvent (e.g., ethanol or glacial acetic acid)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-chlorophenylhydrazine hydrochloride in the chosen solvent.[1]

-

Addition of Ketone: To the stirred solution, add a slight excess of the ketone.[1]

-

Acid Catalysis: Carefully add a catalytic amount of the strong acid to the reaction mixture.[1]

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid with a suitable base. The product can then be extracted using an organic solvent and purified by column chromatography or recrystallization.[1]

In Vitro Anticancer Activity Evaluation (MTT Assay)

Derivatives of 5-chloroindole have shown promise as anticancer agents. The following is a standard protocol to assess the cytotoxic effects of these compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium and supplements

-

5-chloroindole derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]

-

Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

-

MTT Addition: Following the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 540 and 590 nm. The absorbance is directly proportional to the number of viable cells.[1]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer, notably the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways. These pathways are critical for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway and Inhibition by 5-Chloroindole Derivatives

The EGFR signaling cascade is a crucial pathway in cell signaling. The binding of a ligand, such as EGF, to the receptor triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK pathway, which ultimately leads to changes in gene expression that promote cell proliferation and survival. Derivatives of 5-chloroindole have been identified as potential inhibitors of EGFR, thereby blocking this signaling cascade.

Caption: Simplified EGFR signaling pathway and the point of inhibition by 5-chloroindole derivatives.

Generalized Synthetic Workflow

The synthesis of biologically active 5-chloroindole derivatives typically follows a multi-step process, beginning with the construction of the core indole structure, followed by purification and characterization.

Caption: Generalized workflow for the synthesis of 5-chloroindole derivatives.

References

A Technical Guide to the Physicochemical Properties of 5,6-Dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloro-1H-indole is a halogenated derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. Its unique substitution pattern influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6-Dichloro-1H-indole, outlines detailed experimental protocols for their determination, and presents a common synthetic route.

Physicochemical Properties

The physicochemical properties of 5,6-Dichloro-1H-indole are crucial for predicting its behavior in biological systems and for designing synthetic and formulation strategies. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | [1] |

| Molecular Weight | 186.04 g/mol | [1] |

| Boiling Point | 331.3°C (Predicted) | [1] |

| Melting Point | No experimental data available. For comparison, 5-chloroindole has a melting point of 69-71°C.[2] | - |

| logP (Octanol-Water Partition Coefficient) | 3.3 (Predicted) | [3] |

| Solubility | No specific data available. Generally, dichloroindoles exhibit low aqueous solubility and higher solubility in organic solvents like methanol and other alcohols.[2][4][5] | - |

| pKa | No experimental data available. The pKa of the indole N-H is approximately 17. The presence of electron-withdrawing chloro substituents is expected to decrease the pKa, making it a stronger acid. | - |

| Appearance | White to slightly grayish-green crystalline powder (based on related compounds).[2] | - |

| Storage | Room temperature, dry conditions.[1] | - |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide generalized methodologies applicable to 5,6-Dichloro-1H-indole.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Ensure the 5,6-Dichloro-1H-indole sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-20°C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Continue heating at a slower rate (1-2°C per minute) as the melting point is approached.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Repeat the determination at least twice and report the melting point as a range.

Determination of Solubility

Principle: The solubility of a compound in a specific solvent is determined by finding the maximum amount of the compound that can dissolve in a given volume of the solvent at a specified temperature to form a saturated solution.

Methodology (Equilibrium Shake-Flask Method):

-

Add an excess amount of 5,6-Dichloro-1H-indole to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the agitation period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This may require centrifugation or filtration.

-

Quantify the concentration of 5,6-Dichloro-1H-indole in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then expressed in units such as mg/mL or mol/L.

Determination of pKa

Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by monitoring changes in a physical property of the molecule as a function of pH. For indole derivatives, UV-Vis spectrophotometry is a common method.

Methodology (UV-Vis Spectrophotometry):

-

Prepare a stock solution of 5,6-Dichloro-1H-indole in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with accurately known pH values spanning a range around the expected pKa.

-

Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the indole but varying pH.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where the protonated and deprotonated forms of the indole have significantly different molar absorptivities.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Synthetic Workflow

The Fischer indole synthesis is a widely used and versatile method for the preparation of indole derivatives. The following diagram illustrates a plausible workflow for the synthesis of 5,6-Dichloro-1H-indole starting from 3,4-dichlorophenylhydrazine and a suitable carbonyl compound.

References

Technical Guide: Physicochemical Properties of 5,6-Dichloroindole

This document provides core physicochemical data for 5,6-dichloroindole, a halogenated derivative of indole. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound have been determined through computational methods and are summarized below. These values are foundational for experimental design, analytical method development, and interpretation of biological activity.

Data Presentation

The chemical formula and molecular weight are presented in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₈H₅Cl₂N[1][2] |

| Molecular Weight | 186.04 g/mol [1][3] |

| Synonyms | 5,6-Dichloro-1H-indole[1][2] |

| CAS Number | 121859-57-2[1][2] |

Experimental Protocols and Data Derivation

Determination of Molecular Formula and Weight:

The molecular formula, C₈H₅Cl₂N, is an empirical representation of the atomic composition of the this compound molecule.[1][2]

The molecular weight (molar mass) is a calculated value derived from the molecular formula using standard atomic weights of the constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen). The value of 186.04 g/mol is a computed property.[1][2][3] Such calculations are standard practice in chemistry and are foundational for stoichiometric calculations in experimental protocols. While mass spectrometry is the definitive experimental method to confirm this value, the computed weight is highly accurate for most laboratory applications.

Visualization of Data Relationships

The following diagram illustrates the logical connection between the chemical compound and its core identifiers.

Caption: Logical flow from compound name to its formula and molecular weight.

References

An In-depth Technical Guide to 5,6-Dichloroindole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloroindole, a halogenated derivative of the indole scaffold, has emerged as a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details a plausible early synthetic approach based on established indole syntheses and discusses its contemporary applications, particularly in the development of pharmacologically active compounds. While the precise historical details of its initial synthesis remain elusive in readily available literature, its utility as a chemical intermediate is well-documented.

Introduction

The indole nucleus is a privileged scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Halogenation of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. This compound, with its two chlorine atoms on the benzene ring, represents a key intermediate for the synthesis of diverse and complex molecules. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in drug discovery and organic synthesis.

Discovery and History

The precise first synthesis and discovery of this compound are not prominently documented in readily accessible historical chemical literature. Unlike its monochlorinated analogs, a seminal publication detailing its initial preparation could not be definitively identified. However, the existence and use of this compound as a chemical intermediate in the latter half of the 20th century can be inferred from its application in the synthesis of more complex molecules. For instance, research by Katayama et al. on dichloroindole auxins utilized derivatives of this compound, suggesting its prior availability as a starting material.

The development of classical indole syntheses, such as the Fischer indole synthesis discovered in 1883, provided the foundational chemistry for accessing a wide variety of substituted indoles. It is highly probable that the synthesis of this compound was first achieved through the application of such established methods to a suitably substituted starting material, namely (3,4-dichlorophenyl)hydrazine.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and supplier information.[1][2]

| Property | Value | Reference |

| CAS Number | 121859-57-2 | [1][2] |

| Molecular Formula | C₈H₅Cl₂N | [1][2] |

| Molecular Weight | 186.04 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Boiling Point | 331.3 °C | [3] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | c1c[nH]c2cc(c(cc12)Cl)Cl | [1] |

| InChI | InChI=1/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | [1] |

Synthesis and Experimental Protocols

Plausible Synthesis via Fischer Indole Synthesis

The synthesis of this compound can be envisioned to proceed from (3,4-dichlorophenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring, followed by the elimination of ammonia. A common approach involves the reaction with pyruvic acid, followed by decarboxylation, or with an acetaldehyde equivalent.

Reaction Scheme:

Caption: Plausible Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Formation of the Hydrazone:

-

To a solution of (3,4-dichlorophenyl)hydrazine hydrochloride in ethanol, add an equimolar amount of pyruvic acid.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Indolization:

-

The dried phenylhydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid.

-

The mixture is heated to a temperature typically ranging from 80 to 120 °C. The reaction is highly exothermic and should be controlled carefully.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then poured onto ice water.

-

The crude this compound-2-carboxylic acid is collected by filtration.

-

-

Step 3: Decarboxylation (if using pyruvic acid):

-

The crude this compound-2-carboxylic acid is heated in a high-boiling solvent such as quinoline with a copper-bronze catalyst to effect decarboxylation.

-

The reaction is monitored for the cessation of carbon dioxide evolution.

-

The reaction mixture is then cooled, diluted with an organic solvent like dichloromethane, and washed with dilute acid to remove the quinoline.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Step 4: Purification:

-

The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

-

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules with potential biological activities. The presence of two chlorine atoms provides sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, and also influences the electronic properties and lipophilicity of the final compounds.

Intermediate for Biologically Active Molecules

Derivatives of this compound are explored for various therapeutic areas. The indole scaffold is a common feature in molecules targeting serotonin receptors, kinases, and other enzymes. The dichloro substitution pattern can enhance binding affinity and selectivity for specific biological targets. For example, it is used as a key intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1][3] It is also utilized in the development of plant growth regulators and pesticides in the agrochemical industry.[3]

Signaling Pathways and Biological Activity of Derivatives

While specific signaling pathways directly modulated by this compound itself are not well-characterized, its derivatives have been investigated for their effects on various biological pathways. The biological activity is highly dependent on the nature and position of further substitutions on the indole ring.

For instance, many indole derivatives are known to interact with protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. The dichloro substitution on the indole core can contribute to the overall binding affinity of these derivatives to the ATP-binding pocket of kinases.

Hypothetical Signaling Pathway Inhibition by a this compound Derivative:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with established applications in the preparation of complex molecules for the pharmaceutical and agrochemical industries. While the specific historical details of its discovery are not prominently documented, its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. The continued exploration of derivatives based on the this compound scaffold holds promise for the discovery of novel compounds with significant biological activities. This guide provides a foundational resource for researchers working with this important heterocyclic building block.

References

An In-Depth Technical Guide to 5,6-Dichloroindole: Structure, Spectral Data, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dichloroindole, a halogenated indole derivative of significant interest in medicinal chemistry. This document details its chemical structure, proposes a synthetic route, and presents a compilation of its spectral data. A key focus is placed on its emerging role as a potential modulator of the nuclear receptor Nurr1, a critical transcription factor in the central nervous system.

Chemical Structure and Properties

This compound is a bicyclic aromatic heterocyclic organic compound. It consists of a benzene ring fused to a pyrrole ring, with chlorine atoms substituted at the 5 and 6 positions of the benzene ring.

| Property | Value | Source |

| IUPAC Name | 5,6-dichloro-1H-indole | --INVALID-LINK-- |

| CAS Number | 121859-57-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅Cl₂N | --INVALID-LINK-- |

| Molecular Weight | 186.04 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 145-153 °C | --INVALID-LINK-- |

Synthesis of this compound

Proposed Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

To a solution of 3,4-dichloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.5 eq).

-

Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate enamine, (E)-1-(3,4-dichloro-2-nitrostyryl)pyrrolidine, can be isolated by removal of the solvent under reduced pressure, or the reaction mixture can be used directly in the next step.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a mixture of ethanol and acetic acid.

-

Add iron powder (Fe) (5.0 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Proposed Leimgruber-Batcho synthesis of this compound.

Spectral Data

¹H NMR Spectroscopy (Proton NMR)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Assignment (5-Chloroindole) | Expected Shift for this compound |

| ~8.1 | br s | N-H | Similar |

| ~7.6 | d | H-4 | Singlet, slightly downfield |

| ~7.2 | d | H-7 | Singlet, slightly downfield |

| ~7.1 | dd | H-6 | No corresponding proton |

| ~6.5 | t | H-3 | Similar |

| ~7.2 | t | H-2 | Similar |

Note: For this compound, the signals for H-4 and H-7 would appear as singlets due to the absence of adjacent protons for coupling. The electron-withdrawing effect of the second chlorine atom would likely cause a slight downfield shift for the remaining aromatic protons.

¹³C NMR Spectroscopy (Carbon NMR)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment (5-Chloroindole) | Expected Shift for this compound |

| ~134.7 | C-7a | Similar |

| ~129.5 | C-3a | Similar |

| ~125.0 | C-5 | C-5 (chloro-substituted), similar |

| ~123.1 | C-2 | Similar |

| ~122.2 | C-6 | C-6 (chloro-substituted), ~125-130 ppm |

| ~118.5 | C-4 | Similar |

| ~112.0 | C-7 | Similar |

| ~102.5 | C-3 | Similar |

Note: In the ¹³C NMR spectrum of this compound, a new signal for the carbon atom C-6 bearing a chlorine atom would be expected in the range of 125-130 ppm. The chemical shifts of the other carbon atoms in the benzene ring would also be influenced by the additional chlorine substituent.

Mass Spectrometry (MS)

| m/z | Interpretation (5-Chloroindole) | Expected m/z for this compound |

| 151/153 | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl) | 185/187/189 (due to ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂) |

| 116 | [M-Cl]⁺ | 150/152 [M-Cl]⁺ |

| 89 | [M-Cl-HCN]⁺ | 123/125 [M-Cl-HCN]⁺ |

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for two chlorine atoms, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation (Indole Core) | Expected for this compound |

| ~3400 | N-H stretch | Similar |

| ~3100-3000 | Aromatic C-H stretch | Similar |

| ~1600-1450 | Aromatic C=C stretch | Similar |

| ~800-700 | C-H out-of-plane bending | Pattern will differ due to substitution |

| ~800-600 | C-Cl stretch | Stronger/more complex absorption in this region |

UV-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent | Interpretation (Indole Core) | Expected for this compound |

| ~220, ~270-290 | Ethanol/Methanol | π → π* transitions | Bathochromic shift (shift to longer wavelengths) due to the auxochromic effect of the additional chlorine atom. |

Biological Significance and Signaling Pathways

Recent research has highlighted the potential of halogenated indoles as modulators of the nuclear receptor Nurr1 (Nuclear receptor related 1 protein, also known as NR4A2). Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons in the brain.[1][2] Its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's disease.

The endogenous ligand for Nurr1 is believed to be 5,6-dihydroxyindole (DHI), a metabolite of dopamine.[3] 5-Chloroindole has been identified as a stable analog of DHI that can bind to and activate Nurr1.[1][2] Studies have suggested that 5,6-dihalogenated indoles are also being investigated for their activity at this receptor.

Activation of Nurr1 by an agonist like this compound is hypothesized to initiate a signaling cascade that leads to the transcription of genes involved in neuroprotection and dopamine homeostasis. This includes genes encoding for tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles.

Hypothesized Nurr1 signaling pathway activation by this compound.

Experimental Workflows

General Synthetic Workflow

The synthesis of this compound and its subsequent use in further derivatization or biological testing follows a standard medicinal chemistry workflow.

General workflow for the synthesis and evaluation of this compound.

In Vitro Nurr1 Activation Assay Protocol

To evaluate the activity of this compound as a Nurr1 agonist, a reporter gene assay is a common in vitro method.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or a neuronal cell line) that has been co-transfected with two plasmids:

-

An expression vector for the Nurr1 protein.

-

A reporter plasmid containing a luciferase gene under the control of a Nurr1-responsive promoter element (e.g., NBRE - NGFI-B response element).

-

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for Nurr1 activation and subsequent luciferase expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).

This technical guide provides a foundational understanding of this compound for researchers in drug discovery and development. While experimental data for this specific compound is limited in the public domain, the information on its synthesis, the comparative spectral data, and its potential role in the Nurr1 signaling pathway offer a strong starting point for further investigation into its therapeutic potential.

References

- 1. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Covalent Modification and Regulation of the Nuclear Receptor Nurr1 by a Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5,6-Dichloroindole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5,6-Dichloroindole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its assessment. This includes a qualitative analysis based on structurally similar analogs, detailed experimental protocols for quantitative solubility determination, and the logical context of solubility in the drug development pipeline.

Physicochemical Properties and Qualitative Solubility Analysis

Generally, indole and its derivatives exhibit low solubility in water and higher solubility in organic solvents. The addition of two chlorine atoms to the benzene ring portion of the indole structure is expected to increase its lipophilicity, further decreasing its aqueous solubility and enhancing its solubility in nonpolar organic solvents.

Table 1: Physicochemical and Solubility Data of this compound and Structurally Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Qualitative Solubility |

| This compound | C₈H₅Cl₂N | 186.04 | 145-153 | 331.3 at 760 mmHg | No quantitative data found. Expected to be soluble in polar organic solvents. |

| 5-Chloroindole | C₈H₆ClN | 151.59 | 69-71 | 130 at 0.4 mmHg | Soluble in alcohol.[1] |

| 6-Chloroindole | C₈H₆ClN | 151.59 | 87-90 | Not Found | Soluble in ethanol (50 mg/mL). |

| 5,6-dihydroxy Indole | C₈H₇NO₂ | 149.1 | Not Found | Not Found | Soluble in ethanol (~10 mg/ml), DMSO (~3 mg/ml), and dimethyl formamide (~10 mg/ml).[2] |

This data suggests that this compound is likely to be soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental protocols are necessary. The two primary types of solubility measurements relevant to drug discovery are thermodynamic and kinetic solubility.[3][4]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and is considered the "gold standard" for solubility measurement.[5] The shake-flask method is a reliable technique for this determination.[5][6][7]

Objective: To determine the maximum concentration of this compound that can dissolve in a given organic solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, DMSO, methanol, acetone, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Longer incubation times may be necessary, and this should be determined empirically.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from interfering with the concentration measurement.

-

-

Quantification:

-

Carefully collect the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Report the temperature at which the measurement was performed.

-

Kinetic Solubility Assay

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a supersaturated solution. It is often used in high-throughput screening during early drug discovery.[3][4]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous or organic solvent.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS) or organic solvent

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure (Nephelometric Method):

-

Preparation of Test Plates:

-

Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.

-

Include wells with only DMSO as a negative control.

-

-

Addition of Solvent:

-

Add the desired solvent (e.g., PBS or an organic solvent) to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the plate.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Role of Solubility in the Drug Development Cascade

Solubility is a critical physicochemical property that influences multiple stages of the drug development process. Poor solubility can lead to numerous challenges, including inadequate bioavailability and difficulties in formulation.

Caption: Impact of Solubility on Drug Development.

References

- 1. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 5,6-Dichloroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring, particularly at the 5- and 6-positions with chlorine, can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This technical guide provides an in-depth exploration of the potential research areas for 5,6-dichloroindole derivatives, focusing on their synthesis and therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial first steps in exploring its therapeutic potential. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound derivatives, 3,4-dichlorophenylhydrazine is a key starting material.

Experimental Protocol: General Fischer Indole Synthesis of a this compound Derivative

-

Preparation of (3,4-Dichlorophenyl)hydrazine: This precursor can be synthesized from 3,4-dichloroaniline via a diazotization reaction with sodium nitrite in hydrochloric acid, followed by reduction of the resulting diazonium salt with a suitable reducing agent such as stannous chloride or sodium sulfite.

-

Formation of Phenylhydrazone: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3,4-dichlorophenyl)hydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.

-

To the stirred solution, add a slight excess of the desired aldehyde or ketone (e.g., pyruvic acid, acetone).

-

Cyclization: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Synthesis from 5,6-Dichloroindoline

An alternative route involves the dehydrogenation of a 5,6-dichloroindoline precursor. This multi-step approach often begins with a substituted aniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction and Reduction

-

Nitration of a Dichloro-substituted Acetanilide: Start with a suitable dichloro-substituted acetanilide and perform a nitration reaction to introduce a nitro group at the desired position.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like iron in acetic acid or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting amino group is converted to a diazonium salt using sodium nitrite and a mineral acid. Subsequent treatment with a copper(I) halide (Sandmeyer reaction) introduces a halogen. This method can be adapted to introduce other functional groups as well.[2]

-

Indole Ring Formation and Dehydrogenation: The resulting intermediate can then be cyclized and dehydrogenated to form the this compound ring system.

dot

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Applications

The indole nucleus is a common feature in many anticancer drugs, and the addition of chlorine atoms can enhance their activity.[1] this compound derivatives represent a promising area for the development of novel anticancer agents that can target key signaling pathways involved in cancer progression.

Targeting Kinase Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases. This compound derivatives have the potential to act as inhibitors of these crucial enzymes.

-

EGFR/BRAF Pathway: The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[3] Indole derivatives have been shown to inhibit both wild-type and mutant forms of these kinases.[4] Research into this compound derivatives as dual inhibitors of EGFR and BRAF could lead to the development of broad-spectrum anticancer agents.

dot

Caption: Inhibition of the EGFR/BRAF signaling pathway by this compound derivatives.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5][6] This pathway's central component is β-catenin, which, upon activation, translocates to the nucleus and activates target gene expression, leading to cell proliferation.[7] The development of this compound derivatives that can modulate this pathway, for instance by promoting the degradation of β-catenin, is a viable research direction.

dot

Caption: Modulation of the Wnt/β-catenin signaling pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the reported in vitro anticancer activity of various chloroindole derivatives. While specific data for this compound derivatives is limited, the data for related compounds highlights the potential of this class of molecules.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 5-Chloro-indole-2-carboxylate derivative | Panc-1 (Pancreatic) | 0.029 - 0.078 | [4] |

| 5-Chloro-indole-2-carboxylate derivative | MCF-7 (Breast) | 0.029 - 0.078 | [4] |

| 5-Chloro-indole-2-carboxylate derivative | HT-29 (Colon) | 0.029 - 0.078 | [4] |

| 5-Chloro-indole-2-carboxylate derivative | A-549 (Lung) | 0.029 - 0.078 | [4] |

| 16E-(2,3-dichlorophenyl) derivative | MCF-7 (Breast) | 3.47 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][10]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[1][9]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[1][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2][9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]

dot

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Indole derivatives have shown a broad spectrum of activity against various microorganisms.

Antibacterial and Antifungal Activity

Halogenated indoles have demonstrated significant antimicrobial properties. Research into this compound derivatives could yield novel compounds effective against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some chloroindole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Chloroindole | S. aureus | 50 | [11] |

| 4-Chloroindole | A. baumannii | 50 | [11] |

| 4-Chloroindole | C. albicans | 50 | [11] |

| 5-Chloroindole | Uropathogenic E. coli | 75 | [11] |

| 5-Chloroindole | S. aureus | 100 | [11] |

| 5-Chloroindole | A. baumannii | 50 | [11] |

| 5-Chloroindole | C. albicans | 100 | [11] |

| 5-Chloro-2-methyl indole | Uropathogenic E. coli | 75 | [11] |

| Dichloro-phenylthiazolyl-s-triazine | Gram-positive bacteria | Potent activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Indole derivatives have been investigated as potential antiviral agents against a range of viruses, including HIV, HCV, and influenza.[3][13] The 5,6-dichloro substitution pattern may enhance the antiviral efficacy of the indole core. For instance, 5,6-dichloro-1(2)-phenyl-1(2)H-benzo[d][1][9][14]triazole derivatives have shown potent activity against the Hantaan virus.[15]

Quantitative Data on Antiviral Activity

| Compound Class | Virus | EC50 (µM) | Reference |

| 5,6-dichloro-2-phenyl-benzotriazole | Hantaan virus | 4-5 | [15] |

| Indole chloropyridinyl ester derivative | SARS-CoV-2 3CLpro | IC50 = 0.25 | [16] |

| Indole chloropyridinyl ester derivative | SARS-CoV-2 (in VeroE6 cells) | 2.8 | [16] |

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and protein aggregation are key pathological features of these diseases.[17] Indole-based compounds have shown promise as neuroprotective agents due to their antioxidant and anti-aggregation properties.

Mechanism of Neuroprotection

This compound derivatives may exert neuroprotective effects through multiple mechanisms:

-

Antioxidant Activity: The indole ring can act as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells.

-

Inhibition of Protein Aggregation: The formation of amyloid-β plaques and neurofibrillary tangles is a hallmark of Alzheimer's disease. Indole derivatives may interfere with the aggregation of these proteins.

-

Modulation of Signaling Pathways: this compound derivatives could potentially modulate signaling pathways involved in neuronal survival and apoptosis.

Quantitative Data on Neuroprotective Effects

| Assay | Effect | Result | Reference |

| H₂O₂-induced cytotoxicity in SH-SY5Y cells | Increased cell viability | Average 25% increase | [17] |

| Aβ(25–35)-induced cytotoxicity in SH-SY5Y cells | Increased cell viability | Significant increase | [17] |

| ROS production in H₂O₂-stimulated SH-SY5Y cells | Reduced ROS levels | Reduction to basal states | [17] |

| Aβ(25–35) aggregation | Promoted disaggregation | Significant reduction in fluorescence | [17] |

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Treat the cells with a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to induce oxidative stress or amyloid-β peptide to model Alzheimer's disease pathology.

-

Compound Treatment: Co-treat the cells with various concentrations of the this compound derivative.

-

Assessment of Cell Viability: After an incubation period, assess cell viability using the MTT assay or a similar method.

-

Measurement of Oxidative Stress: Quantify the levels of intracellular ROS using a fluorescent probe like DCFH-DA.

Future Directions and Conclusion

This compound derivatives represent a promising and underexplored area of medicinal chemistry. The available data on related chloro- and dichloro-substituted indoles strongly suggests that this scaffold holds significant potential for the development of novel therapeutic agents.

dot

Caption: General drug discovery and development workflow.

Future research should focus on:

-

Synthesis of Diverse Libraries: The synthesis and screening of a wide range of this compound derivatives with various substitutions at other positions of the indole ring are necessary to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. atcc.org [atcc.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. slideteam.net [slideteam.net]

- 16. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 5,6-Dichloroindole Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6-Dichloroindole powder, a chemical intermediate used in various research and development applications. The following sections detail its hazardous properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, crystalline powder. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Chemical Formula | C₈H₅Cl₂N[1][2] |

| Molecular Weight | 186.04 g/mol [2] |

| Appearance | Solid |

| Melting Point | 145-153 °C |

| Boiling Point | 331.3 °C at 760 mmHg |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

| Hazard Class | GHS Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed[1] |

| Skin corrosion/irritation | H315 | Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |

| Acute toxicity, inhalation | H332 | Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the recommended PPE for handling this compound powder.

References

Theoretical Insights into the Reactivity of 5,6-Dichloroindole: A Technical Guide for Drug Development Professionals

Introduction

5,6-Dichloroindole is a halogenated derivative of indole, a core heterocyclic scaffold in a multitude of natural products and pharmaceuticals. The introduction of two chlorine atoms onto the benzene portion of the indole ring significantly modulates its electronic properties, and consequently, its chemical reactivity. A thorough understanding of these effects is paramount for the rational design and synthesis of novel drug candidates. This technical guide provides an in-depth analysis of the predicted reactivity of this compound, drawing upon fundamental principles of organic chemistry and computational methods. While direct theoretical studies on this specific molecule are not abundant in the current literature, this document extrapolates from established knowledge of indole chemistry and studies on related substituted indoles to offer a predictive framework for researchers, scientists, and drug development professionals.

Theoretical Framework: The Electronic Influence of Dichloro-Substitution on the Indole Nucleus

The reactivity of the indole ring is fundamentally governed by the electron-rich nature of the pyrrole moiety, which makes it highly susceptible to electrophilic attack, primarily at the C3 position. The introduction of two electron-withdrawing chlorine atoms at the C5 and C6 positions introduces competing electronic effects that influence the overall reactivity.

-

Inductive Effect (-I): Chlorine is more electronegative than carbon and thus exerts a strong electron-withdrawing inductive effect. This effect deactivates the benzene ring towards electrophilic aromatic substitution and, to a lesser extent, also deactivates the pyrrole ring by pulling electron density away from the fused system.

-

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the aromatic system through resonance. This effect is generally weaker for halogens compared to oxygen or nitrogen but still plays a role in directing the regioselectivity of electrophilic attack on the benzene ring.

The interplay of these effects suggests that while the overall reactivity of this compound towards electrophiles will be attenuated compared to unsubstituted indole, specific positions may be favored for substitution. The pyrrole ring, being inherently more electron-rich, is expected to remain the primary site for electrophilic attack, although requiring more forcing conditions.

Predicted Reactivity Profiles

Electrophilic Aromatic Substitution

Electrophilic attack on the pyrrole ring of indoles is significantly preferred over the benzene ring. For this compound, electrophilic substitution is predicted to occur predominantly at the C3 position. The electron-withdrawing nature of the chlorine atoms will likely necessitate stronger electrophiles or more forcing reaction conditions compared to unsubstituted indole. Attack at the C2 position is generally less favored due to the disruption of the aromaticity of the benzene ring in the corresponding intermediate.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dichloroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloroindole is a halogenated derivative of indole that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The dichlorinated benzene ring of the indole nucleus offers unique electronic properties and substitution patterns that are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound, primarily through the well-established Fischer indole synthesis, starting from commercially available materials.

The primary synthetic route outlined involves a two-step process:

-

Formation of (3,4-Dichlorophenyl)hydrazine: This key intermediate can be synthesized from 3,4-dichloroaniline.

-

Fischer Indole Synthesis: The reaction of (3,4-dichlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization, yields the this compound scaffold. A common and effective approach involves the use of pyruvic acid to form this compound-2-carboxylic acid, which is subsequently decarboxylated.

These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery, providing a reliable method for the preparation of this compound.

Synthetic Pathway Overview

The logical pathway for the synthesis of this compound via the Fischer indole synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (3,4-Dichlorophenyl)hydrazine Hydrochloride from 3,4-Dichloroaniline

This protocol describes the conversion of 3,4-dichloroaniline to its corresponding hydrazine hydrochloride, a key precursor for the Fischer indole synthesis.

Materials:

-

3,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask, dissolve 3,4-dichloroaniline in concentrated hydrochloric acid and cool the solution to -5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Add the stannous chloride solution dropwise to the diazonium salt solution, keeping the temperature below 5 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The precipitated (3,4-dichlorophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound-2-carboxylic Acid

This protocol details the reaction of (3,4-dichlorophenyl)hydrazine hydrochloride with pyruvic acid to yield this compound-2-carboxylic acid.[1]

Materials:

-

(3,4-Dichlorophenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend (3,4-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

-

Add pyruvic acid (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated solid, this compound-2-carboxylic acid, is collected by filtration.

-

Wash the collected solid thoroughly with water to remove any residual acetic acid and other water-soluble impurities.

-

Dry the product under vacuum.

Protocol 3: Decarboxylation of this compound-2-carboxylic Acid

This protocol describes the removal of the carboxylic acid group to yield the final product, this compound.[2]

Materials:

-

This compound-2-carboxylic acid

-

Quinoline

-

Copper chromite (catalyst)

Procedure:

-

In a flask equipped for distillation, add this compound-2-carboxylic acid to quinoline.

-

Add a catalytic amount of copper chromite.

-

Heat the mixture to reflux. The evolution of carbon dioxide should be observed.

-

Continue heating until the gas evolution ceases, indicating the completion of the decarboxylation.

-

The this compound can be isolated by distillation from the reaction mixture or by acidic workup to remove the quinoline followed by extraction with an organic solvent.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Hydrazine Formation | 3,4-Dichloroaniline | (3,4-Dichlorophenyl)hydrazine HCl | 80-90 |

| 2 | Fischer Indole Synthesis | (3,4-Dichlorophenyl)hydrazine HCl | This compound-2-carboxylic acid | 60-75 |

| 3 | Decarboxylation | This compound-2-carboxylic acid | This compound | 70-85 |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 5,6-Dichloroindole

These application notes provide a comprehensive guide for the synthesis of 5,6-dichloroindole, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust and scalable two-step process commencing with the nitration of 3,4-dichlorotoluene to yield 4,5-dichloro-2-nitrotoluene, followed by a Leimgruber-Batcho indole synthesis to afford the target this compound. This method is particularly suited for researchers in medicinal chemistry and drug development due to its efficiency and high yield.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration | 3,4-Dichlorotoluene | Fuming Nitric Acid | None | 0 to Room Temp. | 2 | ~98 |

| 2 | Leimgruber-Batcho Synthesis | 4,5-Dichloro-2-nitrotoluene | DMFDMA, Pyrrolidine, Raney Nickel, Hydrazine | DMF, Methanol/THF | Reflux (110), 30 | 3, then reaction completion | High (not specified) |

Experimental Protocols

Step 1: Synthesis of 4,5-Dichloro-2-nitrotoluene

This protocol outlines the nitration of 3,4-dichlorotoluene to produce the key intermediate, 4,5-dichloro-2-nitrotoluene.

Materials:

-

3,4-Dichlorotoluene

-

Fuming Nitric Acid

-

Ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place 3,4-dichlorotoluene.

-

Slowly add fuming nitric acid dropwise to the stirred solution of 3,4-dichlorotoluene while maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

-

A yellow solid precipitate of 4,5-dichloro-2-nitrotoluene will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 4,5-dichloro-2-nitrotoluene, which can be used in the next step without further purification.[1]

Step 2: Synthesis of this compound via Leimgruber-Batcho Reaction

This protocol details the reductive cyclization of 4,5-dichloro-2-nitrotoluene to this compound using the Leimgruber-Batcho indole synthesis.[2]

Materials:

-

4,5-Dichloro-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Dimethylformamide (DMF)

-

Methanol

-

Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Nitrogen atmosphere apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Enamine Formation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,5-dichloro-2-nitrotoluene in DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine to the solution.

-

Heat the mixture to reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere.[3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The intermediate enamine is typically a deeply colored compound.

-

-

Reductive Cyclization:

-

To the cooled solution containing the enamine, add a solvent system of methanol and tetrahydrofuran (THF).

-

Carefully add a catalytic amount of Raney nickel to the stirred solution at 30°C under a nitrogen atmosphere.

-

Slowly add hydrazine hydrate dropwise to the reaction mixture. Vigorous gas evolution (nitrogen) will be observed. The reaction is exothermic, and the temperature may rise.[3]

-

After the initial gas evolution subsides, continue stirring the reaction at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

-

Wash the Celite pad with methanol or THF.

-

Combine the filtrates and remove the solvents under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Applications of 5,6-Dichloroindole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloroindole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid structure, coupled with the electron-withdrawing properties of the two chlorine atoms, makes it an attractive scaffold for the design of novel therapeutic agents. The chlorine substituents can enhance metabolic stability, improve binding affinity to biological targets through halogen bonding, and modulate the pharmacokinetic profile of a molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the development of protein kinase inhibitors and as a scaffold for antiviral agents.

Application Note 1: this compound Derivatives as Protein Kinase Inhibitors

Background

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinase inhibitors have become a major class of therapeutic agents. The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region. The addition of chlorine atoms to the indole ring, as in this compound, can enhance binding affinity and selectivity for specific kinases.[1][2] Derivatives of the structurally related 5,6-dichlorobenzimidazole have shown potent inhibitory activity against kinases such as BRAF, a key component of the MAPK/ERK signaling pathway implicated in melanoma and other cancers.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors containing a dichloro-substituted heterocyclic core, illustrating the potential of this compound derivatives as potent kinase inhibitors.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | Reference IC50 (nM) |

| 5-Arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | 15 - 50 | PC-3 (Prostate) | - | - |

| 5-Chloro-indole-2-carboxylate Derivatives | EGFRT790M | 68 - 89 | A549 (Lung) | Erlotinib | 80 |

| 5-Chloro-indole-2-carboxylate Derivatives | BRAFV600E | 110 - 150 | HT-29 (Colon) | Vemurafenib | 31 |

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The diagram below illustrates the inhibition of the MAPK/ERK signaling pathway by a hypothetical this compound-based BRAF inhibitor.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

-

5,6-Dichloro-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-